molecular formula C26H26N4O5S B11968874 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11968874
M. Wt: 506.6 g/mol
InChI Key: LAMWVKUHENQBIO-JFLMPSFJSA-N
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Description

4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The synthetic route often starts with the preparation of the key intermediates, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C26H26N4O5S/c1-31-20-11-10-18(12-21(20)35-16-17-8-6-5-7-9-17)15-27-30-25(28-29-26(30)36)19-13-22(32-2)24(34-4)23(14-19)33-3/h5-15H,16H2,1-4H3,(H,29,36)/b27-15+

InChI Key

LAMWVKUHENQBIO-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

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